12-Chlorododecanoic acid
Overview
Description
12-Chlorododecanoic acid is a medium-chain fatty acid with the molecular formula C12H23ClO2 It is a chlorinated derivative of dodecanoic acid, where a chlorine atom is substituted at the 12th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Chlorododecanoic acid typically involves the selective chlorination of dodecanoic acid. The process can be carried out using molecular chlorine under controlled conditions to ensure the chlorination occurs specifically at the 12th carbon position. The reaction is usually performed in the presence of a catalyst such as chlorosulfonic acid to enhance the yield .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and precise control of temperature and chlorine dosage .
Chemical Reactions Analysis
Types of Reactions: 12-Chlorododecanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, although these reactions are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted products like zwitterionic surfactants.
Oxidation and Reduction: Formation of corresponding alcohols or higher oxidation state compounds.
Scientific Research Applications
12-Chlorododecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.
Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Mechanism of Action
The mechanism of action of 12-Chlorododecanoic acid primarily involves its interaction with biological membranes. The chlorinated fatty acid can integrate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to antimicrobial effects by compromising the cell membrane of microorganisms .
Comparison with Similar Compounds
12-Bromododecanoic Acid: Similar in structure but with a bromine atom instead of chlorine.
12-Hydroxydodecanoic Acid: Contains a hydroxyl group at the 12th position instead of chlorine.
Uniqueness: 12-Chlorododecanoic acid is unique due to its specific chlorination, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it particularly useful in the synthesis of specialized surfactants and other organic compounds .
Properties
IUPAC Name |
12-chlorododecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQLFBKZQRLUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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